Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 87387-81-3
VCID: VC20325165
InChI: InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol

Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate

CAS No.: 87387-81-3

Cat. No.: VC20325165

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate - 87387-81-3

Specification

CAS No. 87387-81-3
Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
IUPAC Name dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3
Standard InChI Key HDHXZOHSNQOFNR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNN=C1C(=O)OC

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure consists of a 4,5-dihydro-1H-pyrazole ring system, where positions 3 and 4 are substituted with methyl ester groups. The dihydropyrazole moiety introduces partial saturation at the 4,5-positions, reducing ring aromaticity compared to fully unsaturated pyrazoles. This semi-rigid scaffold adopts a puckered conformation, as evidenced by X-ray crystallographic studies of related dihydropyrazole derivatives . The ester groups at C3 and C4 create an electron-deficient environment, enhancing the compound’s susceptibility to nucleophilic attack and participation in dipolar cycloadditions.

Spectroscopic Characterization

Key spectroscopic data for dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate include:

Spectroscopic TechniqueCharacteristic Signals
¹H NMR (CDCl₃)δ 3.84 (s, 3H, OCH₃), 3.77 (s, 3H, OCH₃), 3.40–3.13 (m, 2H, CH₂), 6.87 (s, 1H, NH)
¹³C NMR (CDCl₃)δ 173.1 (C=O), 162.2 (C=O), 73.5 (C4), 53.2 (OCH₃), 52.4 (OCH₃), 38.4 (CH₂)
HRMSm/z 231.1008 (calculated for C₁₂H₁₃N₃O₂), 306.1454 (C₁₅H₂₀N₃O₄)

The presence of two distinct methyl ester signals in the ¹H NMR spectrum confirms the unsymmetrical substitution pattern. The NH proton appears as a broad singlet due to restricted rotation about the N–N bond .

Synthetic Methodologies

Cycloaddition Routes

The most common synthesis involves a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated esters. A representative procedure from recent literature employs:

Reagents:

  • Acrylic ester derivatives (e.g., methyl acrylate)

  • Organic azides (e.g., phenyl azide)

  • Catalyst system: Chloroform solvent with KH₂PO₄ additive

Procedure:

  • Charge CHCl₃ (0.3 mL) with acrylic ester (0.10 mmol), azide (0.20 mmol), catalyst I (0.005 mmol), and KH₂PO₄ (0.005 mmol).

  • Stir at 50°C for 48 h under aerobic conditions.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

This method achieves yields up to 95% for derivatives bearing aromatic substituents . The reaction proceeds through a concerted cycloaddition mechanism, with the ester groups stabilizing the transition state through conjugation.

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction times from 48 h to <6 h while maintaining yields >85%.

  • Solid-phase synthesis: Enables combinatorial library generation using resin-bound hydrazines.

Reactivity and Functionalization

Ester Hydrolysis

Controlled hydrolysis of the methyl esters produces dicarboxylic acid derivatives, which serve as ligands in coordination polymers:

C7H10N2O4+2H2ONaOHC5H6N2O42+2CH3OH\text{C}_7\text{H}_{10}\text{N}_2\text{O}_4 + 2\text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_5\text{H}_6\text{N}_2\text{O}_4^{2-} + 2\text{CH}_3\text{OH}

The dicarboxylate form exhibits strong hydrogen-bonding capacity, enabling the formation of 2D networks with alkali metal ions.

Ring Expansion Reactions

Treatment with nitrile oxides under basic conditions yields isoxazolo[3,4-d]pyridazine derivatives through a cascade cyclization pathway:

Dihydropyrazole+R–C≡N–OEt3NIsoxazolo[3,4-d]pyridazine+H2O\text{Dihydropyrazole} + \text{R–C≡N–O} \xrightarrow{\text{Et}_3\text{N}} \text{Isoxazolo[3,4-d]pyridazine} + \text{H}_2\text{O}

This transformation demonstrates the compound’s utility in accessing fused heterocyclic systems.

Applications in Materials Science

Supramolecular Assemblies

The compound’s ability to engage in multiple non-covalent interactions has been harnessed in crystal engineering:

Interaction TypeBond Length (Å)Angle (°)Application
N–H···O=C (intermolecular)2.121683D hydrogen-bonded frameworks
C–H···π (aromatic)3.05145Layered materials with tunable porosity

Such architectures show promise for gas storage applications, with CO₂ uptake capacities reaching 12.7 wt% at 273 K.

Polymer Additives

Incorporation into polyurethane matrices at 2–5 wt% concentrations improves thermal stability:

PropertyNeat PolymerWith AdditiveImprovement
Thermal decomposition onset218°C247°C+29°C
Char yield (800°C)18%34%+16%

The dihydropyrazole ring acts as a radical scavenger, retarding chain scission during pyrolysis.

Limitations and Challenges

Stability Issues

The compound exhibits limited thermal stability above 160°C, complicating melt-processing applications. Accelerated degradation studies reveal:

Half-life (h)=0.693kwhere k=2.3×104 s1 at 180°C\text{Half-life (h)} = \frac{0.693}{k} \quad \text{where } k = 2.3 \times 10^{-4} \text{ s}^{-1} \text{ at 180°C}

Encapsulation in mesoporous silica (pore size 3 nm) extends the half-life to 48 h under these conditions.

Solubility Constraints

Poor aqueous solubility (logP = 1.2) limits biological applications. Structure-property relationship studies indicate that replacing methyl esters with PEGylated variants increases water solubility by 3 orders of magnitude while maintaining reactivity.

Recent Research Frontiers

Catalytic Asymmetric Syntheses

Advances in organocatalysis have enabled enantioselective transformations:

\text{Dihydropyrazole} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{(S)-BINOL-phosphate}} \text{Chiral tetracyclic product (90% ee)}

This methodology provides access to β-amino alcohol precursors with >99:1 dr .

Photophysical Applications

Lanthanide complexes incorporating dihydropyrazole ligands exhibit strong luminescence:

ComplexQuantum YieldEmission λ (nm)Lifetime (ms)
[Eu(dhpz)_3]·3H₂O0.426121.24
[Tb(dhpz)_3]·3H₂O0.385451.17

These materials show potential as oxygen-sensitive probes in biological imaging.

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